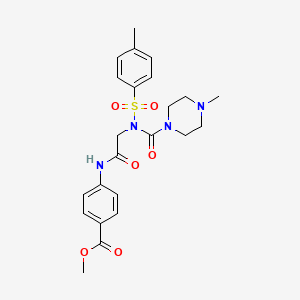

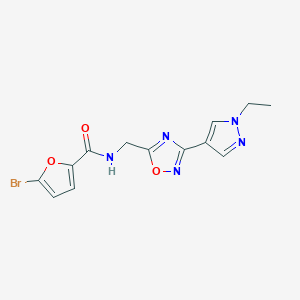

Ethyl ((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of Ethyl ((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)carbamate is intricate due to the presence of multiple rings and functional groups. The stereochemistry of carbons within the pyrrolidine ring significantly influences its biological activity. Isomers and spatial orientations of substituents can lead to distinct binding modes with enantioselective proteins .

Scientific Research Applications

Synthesis and Chemical Reactions

Ethyl (4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)carbamate and its derivatives are synthesized through various chemical reactions that highlight their potential in creating complex molecules. For instance, studies have demonstrated the synthesis of highly functionalized tetrahydropyridines via annulation reactions, showcasing the versatility of such compounds in constructing heterocyclic structures with potential biological activity (Zhu, Lan, & Kwon, 2003). Moreover, the reaction of ethyl carbamate derivatives with S-methylisothiosemicarbazide highlights a pathway to triazinones, indicating a broad utility in synthetic organic chemistry (Vetyugova, Nashtatik, Safrygin, & Sosnovskikh, 2018).

Biological Applications

The underlying structure of Ethyl ((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)carbamate facilitates the development of compounds with significant anticancer properties. For example, derivatives have been shown to inhibit mitosis and exhibit anticancer activity against various experimental neoplasms, emphasizing their potential in cancer therapy (Wheeler, Bowdon, Werline, Adamson, & Temple, 1982). Additionally, the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines from similar carbamates has been explored for their effects on the proliferation and mitotic index of cultured cells, highlighting a methodical approach to discovering new anticancer agents (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).

Material Science Applications

In material science, the derivatives of this compound can be utilized in the development of novel materials. For instance, the study on thermal and thermo-oxidative degradation of polymers such as poly(ethylene terephthalate) and poly(butylene terephthalate) can be linked to research involving similar compounds, indicating their relevance in understanding polymer stability and degradation mechanisms (Botelho, Queirós, Liberal, & Gijsman, 2001).

properties

IUPAC Name |

ethyl N-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3/c1-2-25-18(24)19-13-16-14-7-3-4-8-15(14)17(23)22(20-16)12-11-21-9-5-6-10-21/h3-4,7-8H,2,5-6,9-13H2,1H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGMUTNFYROGNCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCC1=NN(C(=O)C2=CC=CC=C21)CCN3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N'-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea](/img/structure/B2567804.png)

![N-[cyano(2-fluorophenyl)methyl]-3-[(2-nitrophenyl)amino]propanamide](/img/structure/B2567806.png)

![Ethyl (4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)carbamate](/img/structure/B2567809.png)

![3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}aniline](/img/structure/B2567813.png)

![(2S)-2-[(6-Chloropyridine-2-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B2567814.png)

![2,2,2-trifluoroethyl N-[4-(methylsulfanyl)phenyl]carbamate](/img/structure/B2567815.png)

![5-ethyl-N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2567817.png)

![2-(4-Cyanobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2567818.png)

![4-chloro-N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B2567824.png)